![molecular formula C16H12FN3O3 B2462426 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide CAS No. 865285-36-5](/img/structure/B2462426.png)
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide, also known as FOBA, is a small molecule compound that has been recently developed and studied for its potential applications in scientific research. FOBA is a member of the oxadiazole family of compounds and has shown promising results in various studies related to its mechanism of action and biochemical effects.
Wissenschaftliche Forschungsanwendungen
1. Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds
The paper reviews the development of 1,3,4-oxadiazole-based derivatives, highlighting their binding efficacy with enzymes and receptors due to the structural features of the 1,3,4-oxadiazole ring. These compounds have been used for treating various ailments, showing significant therapeutic potential. The review suggests 1,3,4-oxadiazole derivatives are an active area of research for developing medicinal agents with diverse bioactivities, including anticancer, antifungal, antibacterial, and anti-inflammatory effects, among others (Verma et al., 2019).
2. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development
This review emphasizes the pharmacological significance of compounds containing the 1,3,4-oxadiazole core, which are recognized for their broad range of pharmacological activities. The discussion covers various compounds with reported activities such as antiviral, analgesic, anti-inflammatory, antitumor, and more. The analysis underlines the importance of the 1,3,4-oxadiazole core in the development of new drugs, suggesting these compounds offer efficacious and less toxic options for treating multiple diseases (Rana et al., 2020).
3. Research Progress on the Synthesis and Pharmacology of 1,3,4-Oxadiazole and 1,2,4-Oxadiazole Derivatives
This mini-review presents recent advances in the synthesis and pharmacological study of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. It discusses their hydrogen bond interactions with biomacromolecules, enhancing pharmacological activity. The paper highlights the diverse biological activities exhibited by these compounds, including antibacterial, anti-inflammatory, anti-tuberculous, and anticancer activities. It suggests that the oxadiazole ring is a potent biologically active unit in many compounds, underlining the ongoing interest in these derivatives for medicinal chemistry and pharmacology research (Wang et al., 2022).
Eigenschaften
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c1-22-13-4-2-3-11(9-13)14(21)18-16-20-19-15(23-16)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCURZRPYWXBCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.